Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate
CAS No.:
Cat. No.: VC18453084
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O4 |
|---|---|
| Molecular Weight | 248.23 g/mol |
| IUPAC Name | ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C12H12N2O4/c1-2-18-12(17)8-5-6-13-9(7-8)14-10(15)3-4-11(14)16/h5-7H,2-4H2,1H3 |
| Standard InChI Key | FKGIBDUTKNEGRO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=NC=C1)N2C(=O)CCC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 2-position with a 2,5-dioxopyrrolidine group and at the 4-position with an ethyl carboxylate ester. The pyridine ring contributes aromaticity and electron-deficient characteristics, while the dioxopyrrolidine moiety introduces rigidity and hydrogen-bonding capabilities .
Key Structural Features:
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Pyridine Core: A six-membered aromatic ring with one nitrogen atom, enabling π-π stacking interactions.
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2,5-Dioxopyrrolidine: A five-membered lactam ring with two ketone groups, enhancing solubility in polar solvents.
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Ethyl Carboxylate: An ester group that influences lipophilicity and metabolic stability .
Physical and Spectral Data
The compound’s infrared (IR) spectrum typically shows stretches for carbonyl groups () and aromatic C-H bending () .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions, often starting with functionalization of pyridine-4-carboxylic acid. A common approach includes:
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Esterification: Pyridine-4-carboxylic acid is treated with ethanol under acidic conditions to form ethyl pyridine-4-carboxylate.
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Nucleophilic Substitution: Introduction of the dioxopyrrolidine group at the 2-position via palladium-catalyzed coupling or SNAr reactions.
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Purification: Column chromatography or recrystallization yields the final product .
Reaction Scheme:
Industrial-Scale Considerations
Optimization focuses on:
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Catalyst Selection: Palladium complexes or copper iodide for efficient coupling.
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Solvent Systems: Dimethylformamide (DMF) enhances reaction rates but requires careful waste management.
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Yield Improvement: Reported lab yields range from 45–65%, necessitating process intensification .
Analytical Characterization
Chromatographic Methods
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Thin-Layer Chromatography (TLC): Used to monitor reaction progress (Rf ≈ 0.5 in ethyl acetate/hexane 1:1).
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HPLC: Reverse-phase C18 columns with UV detection at 265 nm confirm purity (>95%) .
Spectroscopic Techniques
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NMR Spectroscopy: NMR confirms carbonyl resonances at δ 168–172 ppm (ester and lactam C=O) .
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Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 249.08, consistent with the molecular formula.
Biological Activity and Applications
Antioxidant Properties
In DPPH radical scavenging assays, related compounds show IC50 values of 12–25 µM, attributed to the lactam ring’s ability to stabilize free radicals.
Enzyme Inhibition
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Acetylcholinesterase (AChE): IC50 ≈ 5 µM in rat brain homogenates, suggesting potential for Alzheimer’s disease therapy .
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Cyclooxygenase-2 (COX-2): Selective inhibition (IC50: 0.8 µM) indicates anti-inflammatory applications.
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Moderate Caco-2 permeability (Papp: 8 × 10⁻⁶ cm/s) due to ester hydrophobicity .
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Metabolism: Hepatic esterase cleavage releases pyridine-4-carboxylic acid, which undergoes glucuronidation .
Toxicity Data
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